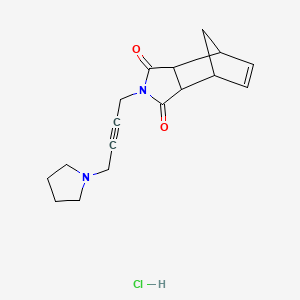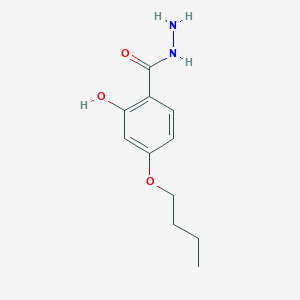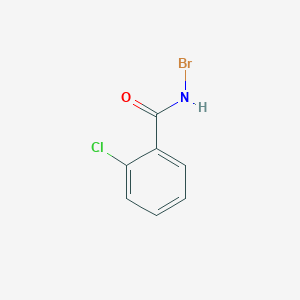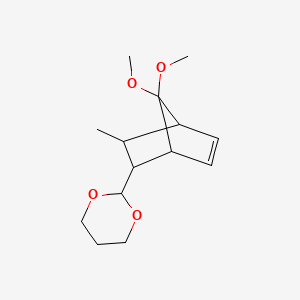
Ethenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl methyl carbonate is an organic compound with the molecular formula C4H6O3 It is an ester derived from the reaction between ethenyl alcohol (vinyl alcohol) and methyl carbonate
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl methyl carbonate can be synthesized through the transesterification of dimethyl carbonate with ethenyl alcohol. The reaction typically requires a catalyst, such as a base or an acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the removal of by-products to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as magnesium oxide, can enhance the reaction efficiency and facilitate the separation of the product from the catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethenyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce ethenyl alcohol and methyl carbonate.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: this compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as titanium butoxide or dibutyltin oxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
Hydrolysis: Ethenyl alcohol and methyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and compounds.
Materials Science: Employed in the development of new materials with specific properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized as a solvent and in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of ethenyl methyl carbonate involves its ability to undergo nucleophilic acyl substitution reactions. The carbonyl carbon in the ester group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of tetrahedral intermediates, which can then collapse to release the leaving group and form the final product.
Comparison with Similar Compounds
Similar Compounds
Ethyl methyl carbonate: Similar in structure but with an ethyl group instead of an ethenyl group.
Dimethyl carbonate: Contains two methyl groups instead of one ethenyl and one methyl group.
Vinyl acetate: Similar in having a vinyl group but with an acetate ester instead of a carbonate ester.
Uniqueness
Ethenyl methyl carbonate is unique due to the presence of the ethenyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the vinyl functionality is desired.
Properties
CAS No. |
32893-16-6 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
ethenyl methyl carbonate |
InChI |
InChI=1S/C4H6O3/c1-3-7-4(5)6-2/h3H,1H2,2H3 |
InChI Key |
NCHRDVARPJUMRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


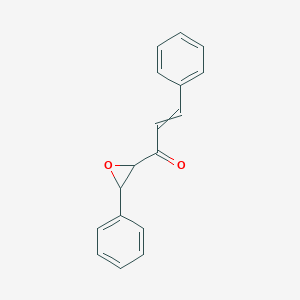

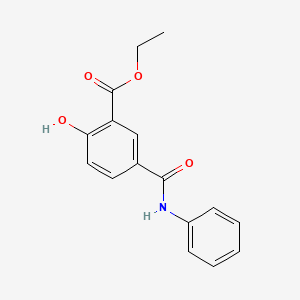
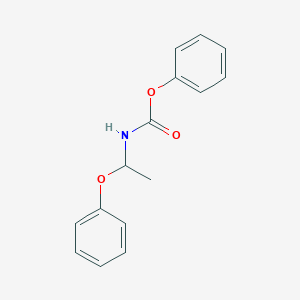
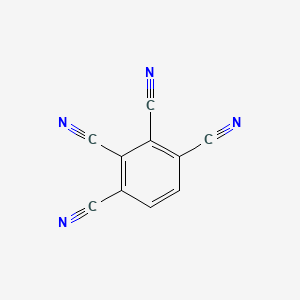
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
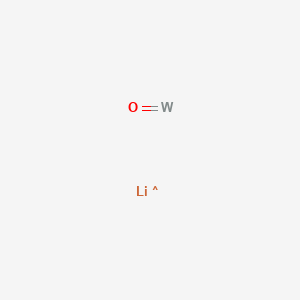
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

